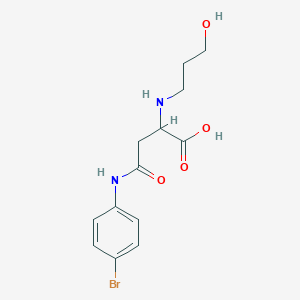

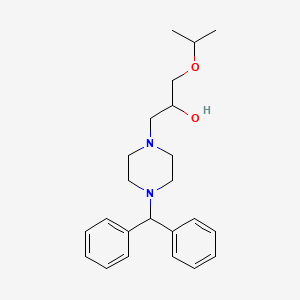

4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid, commonly known as BPAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BPAO is a small molecule inhibitor that is capable of targeting specific enzymes and proteins, making it an ideal candidate for developing new drugs for the treatment of various diseases.

科学的研究の応用

Glycolic Acid Oxidase Inhibition

4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid and its derivatives demonstrate potent inhibitory effects on porcine liver glycolic acid oxidase. This action is significant as glycolic acid oxidase plays a crucial role in various metabolic processes. The inhibition of this enzyme by compounds like 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2, 4-dioxobutanoic acid indicates potential therapeutic applications in diseases where modulation of glycolic acid levels is beneficial (H. W. Williams et al., 1983).

Surfactant Properties and Premicellar Aggregation

A novel surfactant featuring a benzene spacer, synthesized through a copper-catalyzed cross-coupling reaction, shows unique large-diameter premicellar aggregation below the critical micelle concentration (CMC). This property suggests potential applications in industrial and pharmaceutical formulations where the formation of stable, large aggregates is desired for delivery systems or as a component of complex chemical mixtures (Minggui Chen, Xin Hu, M. Fu, 2013).

Interactions with 2-(Aminophenyl)methanol

The compound and its analogs participate in reactions leading to the formation of benzopyrroloxazine derivatives when interacted with 2-(aminophenyl)methanol. This reaction pathway opens up possibilities for creating novel organic compounds with potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis (Olga A. Amalʼchieva et al., 2022).

Enantioselective Synthesis

Enantioselective synthesis routes involving the compound demonstrate the potential for creating β-analogues of aromatic amino acids. Such synthetic pathways are crucial for the development of pharmaceuticals, especially in the creation of enantiomerically pure compounds, which can have significantly different biological activities (E. Arvanitis et al., 1998).

Optical and Spectroscopic Studies

The compound has been subject to vibrational spectroscopic studies, highlighting its potential in the development of new materials with specific optical properties. Such studies are foundational for applications in sensing, imaging, and as probes in biological systems (R. F. Fernandes et al., 2017).

特性

IUPAC Name |

4-(4-bromoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O4/c14-9-2-4-10(5-3-9)16-12(18)8-11(13(19)20)15-6-1-7-17/h2-5,11,15,17H,1,6-8H2,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUGRZRYHQKJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCCO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[(butan-2-yl)amino]propanoate](/img/structure/B2681038.png)

![(E)-3-(2-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2681044.png)

![1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681046.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)

![N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2681052.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2681058.png)

![4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol](/img/structure/B2681061.png)